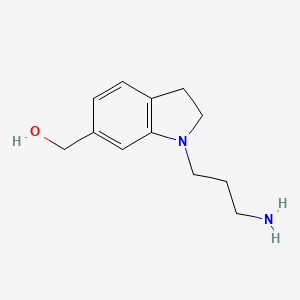

(1-(3-Aminopropyl)indolin-6-yl)methanol

Description

Properties

IUPAC Name |

[1-(3-aminopropyl)-2,3-dihydroindol-6-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c13-5-1-6-14-7-4-11-3-2-10(9-15)8-12(11)14/h2-3,8,15H,1,4-7,9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHPVYVNIJGZQEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=CC(=C2)CO)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1-(3-Aminopropyl)indolin-6-yl)methanol is a derivative of indole and has garnered interest due to its potential biological activities. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (1-(3-Aminopropyl)indolin-6-yl)methanol can be described as follows:

- Molecular Formula: C13H16N2O

- Molecular Weight: 220.28 g/mol

This compound features an indoline backbone, which is known for its pharmacological versatility.

Biological Activity Overview

Research indicates that (1-(3-Aminopropyl)indolin-6-yl)methanol exhibits several biological activities, including:

- Antioxidant Activity: The compound has shown potential in scavenging free radicals, which can mitigate oxidative stress-related damage.

- Anticancer Properties: Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines.

- Anti-inflammatory Effects: The compound has been evaluated for its ability to modulate inflammatory pathways.

The biological activity of (1-(3-Aminopropyl)indolin-6-yl)methanol is attributed to several mechanisms:

- Inhibition of Enzymatic Activity: It may inhibit specific enzymes involved in cancer progression and inflammation.

- Modulation of Signaling Pathways: The compound can influence pathways such as NF-kB and MAPK, which are critical in inflammation and cancer.

- Interaction with Cellular Receptors: It has the potential to bind to various receptors, affecting cellular responses.

Anticancer Activity

A study conducted on several indole derivatives, including (1-(3-Aminopropyl)indolin-6-yl)methanol, demonstrated significant antiproliferative effects against human cancer cell lines. The IC50 values for these compounds were measured, showing promising results for further development:

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| (1-(3-Aminopropyl)indolin-6-yl)methanol | MKN45 (gastric) | 5.25 |

| A549 (lung cancer) | 4.80 |

Anti-inflammatory Effects

In vivo studies have indicated that this compound can reduce inflammation markers in animal models. For instance, a study showed a reduction in TNF-alpha levels when administered to mice subjected to inflammatory stimuli.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of (1-(3-Aminopropyl)indolin-6-yl)methanol is crucial for understanding its therapeutic potential:

- Absorption: Rapidly absorbed after oral administration.

- Distribution: High affinity for plasma proteins suggests significant distribution throughout the body.

- Metabolism: Undergoes hepatic metabolism with multiple metabolites identified, some of which retain biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Comparative analysis focuses on compounds sharing the methanol-substituted heterocyclic amine scaffold. Key analogues and their distinguishing features are summarized below:

Key Observations:

Terphenyl-based analogues exhibit enhanced aromatic interactions but reduced solubility due to larger molecular frameworks .

Substituent Effects: The 3-aminopropyl group in the target compound distinguishes it from analogues with methoxyethyl or halogenated substituents. This group enhances basicity (pKa ~9.5–10.5) and hydrogen-bonding capacity, which may improve receptor binding in medicinal chemistry contexts. Halogenated derivatives (e.g., bromo/fluoro-pyridines) show increased metabolic stability but reduced solubility .

Spectroscopic Differences: ¹³C-NMR: The indoline C-3a (δ 128.83) and C-7a (δ 136.33) in the target compound are absent in pyrrolidine or pyridine analogues, providing a diagnostic tool for structural identification . HRMS: Molecular weight variations (e.g., 223.12 vs. 223.12 for C₁₅H₁₅N₂O vs. 223.1235 theoretical) confirm synthetic accuracy .

Preparation Methods

Synthetic Route Overview

The preparation of (1-(3-Aminopropyl)indolin-6-yl)methanol generally follows a strategy involving:

- Construction of the indoline core,

- Introduction of the 3-aminopropyl side chain,

- Functionalization at the 6-position with a hydroxymethyl group (methanol substituent),

- Protection and deprotection steps to control reactivity,

- Resolution of racemic mixtures if required,

- Purification to achieve high chemical and chiral purity.

Key Preparation Steps and Conditions

| Step | Description | Reagents/Conditions | Notes/Outcomes |

|---|---|---|---|

| 1 | N-Alkylation of Indoline | Reaction of indoline with 3-bromopropanol or protected derivatives (e.g., benzyloxy-protected propanol) | Forms 1-(3-hydroxypropyl)indoline intermediate; protection of hydroxyl group often required to prevent side reactions |

| 2 | Introduction of Aminopropyl Side Chain | Conversion of hydroxyl group to amine via substitution or reduction of nitro precursors; e.g., hydrogenation over Raney-Ni or reduction with Fe/NH4Cl in ethanol | Yields 1-(3-aminopropyl)indoline derivatives; reduction conditions optimized for selectivity and yield |

| 3 | Hydroxymethyl Functionalization at 6-Position | Hydroxymethylation via formylation followed by reduction or direct substitution methods | Provides the 6-(hydroxymethyl) substituent; often involves protecting groups to avoid side reactions |

| 4 | Resolution of Racemic Mixtures | Use of enantiopure acids (e.g., tartaric acid) in suitable solvents to form salts for chiral resolution | Achieves high enantiomeric purity (>99.5% chiral HPLC purity) critical for pharmaceutical use |

| 5 | Purification | Extraction with organic solvents (ethyl acetate), washing with aqueous bicarbonate and water, crystallization or chromatography | Ensures removal of impurities and isolation of pure compound |

Detailed Process Insights

N-Alkylation and Side Chain Introduction

The initial step involves alkylation of the indoline nitrogen with a 3-carbon chain bearing a protected hydroxyl group (e.g., benzyloxy-propyl). This is typically done using alkyl halides under basic conditions in anhydrous solvents such as acetonitrile or dichloromethane.

Subsequent conversion of the protected hydroxyl to an amine is achieved either by:

Hydroxymethylation at the 6-Position

The 6-position functionalization with a hydroxymethyl group is commonly performed by formylation (e.g., via Vilsmeier-Haack reaction or other electrophilic substitution reactions) followed by reduction to the alcohol.

Protection strategies (e.g., hydroxyl protecting groups) are employed during multi-step synthesis to avoid unwanted side reactions and to facilitate selective transformations.

Resolution and Purification

Racemic mixtures formed during synthesis are resolved by salt formation with enantiopure acids such as tartaric acid in suitable solvents, yielding crystalline salts with high enantiomeric purity.

Purification involves organic solvent extraction, washing with aqueous bases (e.g., sodium bicarbonate), and crystallization or chromatographic techniques to achieve chemical purity greater than 99.5% and chiral purity greater than 99.8%.

Comparative Table of Preparation Methods

| Aspect | Method A (Patent WO2012131710) | Method B (Literature Synthesis) | Method C (Industrial Scale) |

|---|---|---|---|

| Starting Material | Indoline + 3-(benzyloxy)propyl halide | 7-benzyloxy-1H-indole derivatives | Indoline + 3-bromopropanol derivatives |

| Aminopropyl Introduction | Reduction of nitro intermediates (Fe/NH4Cl or Raney-Ni) | Hydrogenation of nitroalkenes | Catalytic hydrogenation or chemical reduction |

| Hydroxymethylation | Formylation + reduction | Formylation + reduction | One-pot reactions with protecting groups |

| Resolution | Tartarate salt formation | Chiral acid salt formation | Enantiopure acid resolution in solvent |

| Purification | Extraction, washing, crystallization | Silica gel chromatography | Industrial crystallization, minimal chromatography |

| Purity Achieved | >99.8% chiral and chemical purity | Moderate to high yields, moderate purity | High purity suitable for pharmaceutical use |

| Scale Suitability | Commercially viable, industrial scale | Laboratory scale | Optimized for large scale |

Research Findings and Optimization Notes

The patent WO2012131710 highlights an improved and commercially viable process emphasizing one-pot reactions, minimizing the number of purification steps, and achieving high purity of the indoline intermediate.

Reduction steps using Fe/NH4Cl or Raney-Ni catalysts are preferred for their selectivity and scalability, although reaction times and conditions require optimization to avoid over-reduction or side reactions.

Protection of hydroxyl groups during alkylation and subsequent transformations is critical to prevent side reactions and improve yields.

Resolution of racemic mixtures by tartaric acid salt formation is a robust method to obtain enantiomerically pure products, essential for pharmaceutical applications.

Industrial processes aim to reduce chromatography steps due to scale-up challenges, favoring crystallization and extraction methods for purification.

Summary Table of Reagents and Conditions

| Step | Reagents/Conditions | Purpose | Yield/Outcome |

|---|---|---|---|

| N-Alkylation | 3-bromopropanol or protected analog, base (K2CO3), solvent (MeCN) | Attach 3-carbon chain to indoline N | High yield, requires protection |

| Nitroalkene Formation | Nitroethylene or 2-nitro-1-propene | Precursor for amine introduction | Moderate yield |

| Reduction | Raney-Ni/H2, Fe/NH4Cl in EtOH | Convert nitro to amine | Moderate to good yield |

| Hydroxymethylation | Formylation reagents (e.g., POCl3/DMF), reduction (NaBH4) | Install hydroxymethyl group | Good yield |

| Resolution | Enantiopure acid (tartaric acid), solvent (IPA, water) | Chiral separation | >99.5% enantiomeric purity |

| Purification | EtOAc extraction, aqueous washes, crystallization | Remove impurities | >99% chemical purity |

Q & A

Q. What are the optimal synthetic routes for (1-(3-Aminopropyl)indolin-6-yl)methanol, and what methodological considerations are critical for yield optimization?

The synthesis of indoline derivatives typically involves multi-step reactions. For analogs like "(1-(3-Aminopropyl)indolin-6-yl)methanol," key steps may include:

- N-Alkylation : Reacting indoline with 3-aminopropyl halides (e.g., bromide or chloride) in aprotic solvents (e.g., DMF or DMSO) using bases like sodium hydride or potassium carbonate to introduce the aminopropyl moiety .

- Hydroxymethylation : Methanol groups can be introduced via formylation followed by reduction (e.g., NaBH₄) or direct substitution .

Critical factors : - Temperature control : Exothermic reactions (e.g., alkylation) require gradual reagent addition and cooling.

- Purification : Column chromatography or recrystallization is essential to isolate the product from byproducts like unreacted indoline or dimerized species .

Q. How can researchers characterize the structural and functional groups of (1-(3-Aminopropyl)indolin-6-yl)methanol?

Characterization methods include:

- Spectroscopy :

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected ~250–300 g/mol) .

Q. What stability challenges does (1-(3-Aminopropyl)indolin-6-yl)methanol face under experimental conditions?

- Oxidative degradation : The secondary amine in the 3-aminopropyl group may oxidize in air. Use inert atmospheres (N₂/Ar) and antioxidants like BHT .

- Hydrolysis : The methanol group may react under acidic/basic conditions. Store in neutral buffers (pH 6–8) at 4°C .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of (1-(3-Aminopropyl)indolin-6-yl)methanol for biological targets?

SAR strategies for indoline derivatives include:

- Aminopropyl chain modification : Lengthening the chain (e.g., 4-aminobutyl) or introducing branched amines to enhance receptor binding .

- Methanol substitution : Replacing -CH₂OH with bioisosteres (e.g., -CH₂SH) to improve metabolic stability .

- Indoline ring functionalization : Adding electron-withdrawing groups (e.g., -F, -Cl) at position 6 to modulate electronic effects and binding affinity .

Q. What experimental approaches are recommended to resolve contradictions in biological activity data for (1-(3-Aminopropyl)indolin-6-yl)methanol?

Contradictions may arise due to assay variability or off-target effects. Mitigation strategies:

- Dose-response curves : Validate activity across multiple concentrations (e.g., 1 nM–100 µM) .

- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity .

- Orthogonal assays : Pair enzymatic assays (e.g., kinase inhibition) with cell-based viability assays (e.g., MTT) .

Q. How can computational methods predict the interaction of (1-(3-Aminopropyl)indolin-6-yl)methanol with biological targets?

- Molecular docking : Use software like AutoDock Vina to model binding to serotonin receptors (e.g., 5-HT₂A) based on indoline’s structural similarity to tryptamine .

- MD simulations : Assess binding stability over 100-ns trajectories to identify critical residues (e.g., Asp155 in 5-HT receptors) .

- ADMET prediction : Tools like SwissADME evaluate solubility, CYP450 interactions, and blood-brain barrier penetration .

Q. What strategies are effective for scaling up the synthesis of (1-(3-Aminopropyl)indolin-6-yl)methanol while maintaining purity?

- Continuous flow chemistry : Reduces side reactions and improves heat management for exothermic steps .

- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to minimize toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.